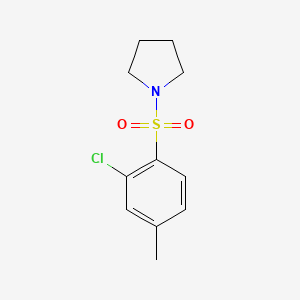
1-(2-Chloro-4-methylphenyl)sulfonylpyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloro-4-methylphenyl)sulfonylpyrrolidine, also known as McPAH, is a chemical compound that has been widely used in scientific research. This compound has been synthesized using various methods and has been found to have several biochemical and physiological effects.
作用机制
The mechanism of action of 1-(2-Chloro-4-methylphenyl)sulfonylpyrrolidine involves the inhibition of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. 1-(2-Chloro-4-methylphenyl)sulfonylpyrrolidine binds to the dopamine transporter and prevents the reuptake of dopamine, leading to an increase in the concentration of dopamine in the synaptic cleft. This increase in dopamine concentration leads to the activation of dopamine receptors and the subsequent physiological effects.
Biochemical and Physiological Effects:
1-(2-Chloro-4-methylphenyl)sulfonylpyrrolidine has several biochemical and physiological effects, including the activation of dopamine receptors and the subsequent release of dopamine in the brain. This increase in dopamine concentration leads to the activation of the reward pathway in the brain, which is responsible for the feelings of pleasure and motivation. 1-(2-Chloro-4-methylphenyl)sulfonylpyrrolidine has also been found to have an inhibitory effect on the uptake of serotonin, another neurotransmitter that plays a crucial role in the regulation of mood and behavior.
实验室实验的优点和局限性
1-(2-Chloro-4-methylphenyl)sulfonylpyrrolidine has several advantages for lab experiments, including its high potency and selectivity for the dopamine transporter. 1-(2-Chloro-4-methylphenyl)sulfonylpyrrolidine has also been found to be stable in solution and can be easily synthesized using various methods. However, 1-(2-Chloro-4-methylphenyl)sulfonylpyrrolidine has some limitations, including its potential for toxicity and its limited solubility in water.
未来方向
There are several future directions for the study of 1-(2-Chloro-4-methylphenyl)sulfonylpyrrolidine, including the investigation of the effects of this compound on other neurotransmitter systems, such as the glutamate and GABA systems. 1-(2-Chloro-4-methylphenyl)sulfonylpyrrolidine could also be used in the development of new treatments for addiction and other neuropsychiatric disorders. Additionally, the synthesis of 1-(2-Chloro-4-methylphenyl)sulfonylpyrrolidine analogs could lead to the development of more potent and selective compounds for the study of dopamine transporters.
合成方法
1-(2-Chloro-4-methylphenyl)sulfonylpyrrolidine is synthesized using various methods, including the reaction of 2-chloro-4-methylbenzenesulfonyl chloride with pyrrolidine in the presence of a base. The reaction is carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, and the product is obtained by filtration and purification.
科学研究应用
1-(2-Chloro-4-methylphenyl)sulfonylpyrrolidine has been used in several scientific research studies, including the investigation of the effects of this compound on the brain and the nervous system. 1-(2-Chloro-4-methylphenyl)sulfonylpyrrolidine has been found to have an inhibitory effect on the uptake of dopamine, a neurotransmitter that plays a crucial role in the regulation of movement, mood, and behavior. 1-(2-Chloro-4-methylphenyl)sulfonylpyrrolidine has also been used in the study of drug addiction and the development of new treatments for addiction.
属性
IUPAC Name |
1-(2-chloro-4-methylphenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2S/c1-9-4-5-11(10(12)8-9)16(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLSWFUVMOZAMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Ethyl-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]amino]ethanol](/img/structure/B7567816.png)
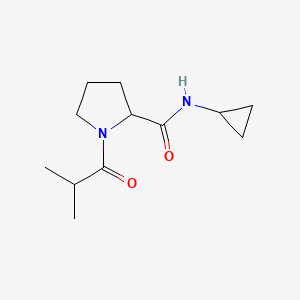
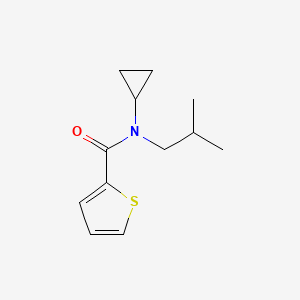
![N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine](/img/structure/B7567839.png)
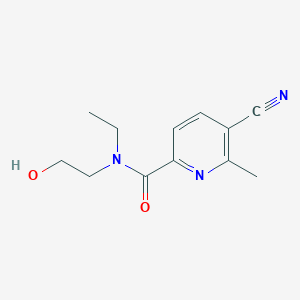
![N-[2-(cyclohexen-1-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7567848.png)
![5,6-dimethyl-N-[2-(4-methylpiperazin-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7567863.png)
![2-[(5-amino-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B7567869.png)
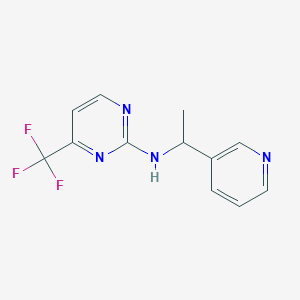
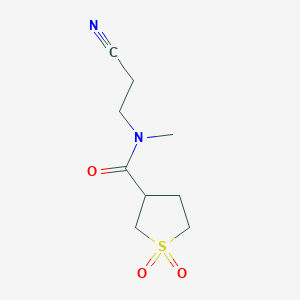
![4-[[Methyl(propanoyl)amino]methyl]benzoic acid](/img/structure/B7567906.png)
![4-[[(1,5-Dimethylpyrrole-2-carbonyl)-methylamino]methyl]benzoic acid](/img/structure/B7567920.png)

![4-[[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-methylamino]methyl]benzoic acid](/img/structure/B7567930.png)